molecular formula C14H10F3N3O B14197939 [7-(trifluoromethyl)-9H-carbazol-2-yl]urea CAS No. 872604-33-6

[7-(trifluoromethyl)-9H-carbazol-2-yl]urea

Cat. No.: B14197939
CAS No.: 872604-33-6
M. Wt: 293.24 g/mol
InChI Key: JWEBYTUDKRLSAX-UHFFFAOYSA-N
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Description

[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: is a compound that features a trifluoromethyl group attached to a carbazole moiety, linked through a urea functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Carbazole derivatives are well-known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a carbazole precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions . The resulting trifluoromethylated carbazole is then reacted with an isocyanate or a carbamoyl chloride to form the urea derivative .

Industrial Production Methods

Industrial production methods for [7-(trifluoromethyl)-9H-carbazol-2-yl]urea may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high selectivity and minimal by-products. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [7-(trifluoromethyl)-9H-carbazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability. The urea linkage allows for hydrogen bonding interactions with target proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

[7-(trifluoromethyl)-9H-carbazol-2-yl]urea: can be compared with other similar compounds, such as:

The uniqueness of This compound

Properties

CAS No.

872604-33-6

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

[7-(trifluoromethyl)-9H-carbazol-2-yl]urea

InChI

InChI=1S/C14H10F3N3O/c15-14(16,17)7-1-3-9-10-4-2-8(19-13(18)21)6-12(10)20-11(9)5-7/h1-6,20H,(H3,18,19,21)

InChI Key

JWEBYTUDKRLSAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)NC(=O)N

Origin of Product

United States

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